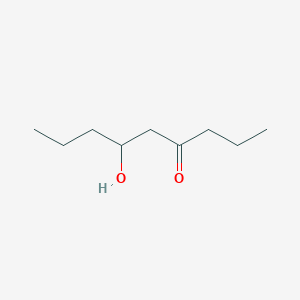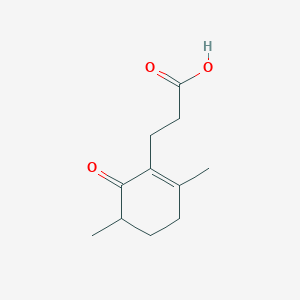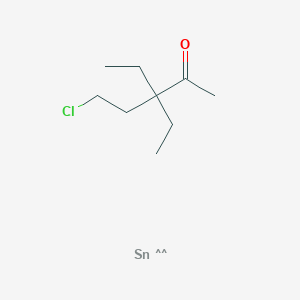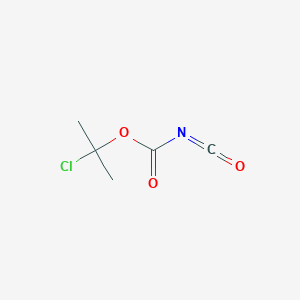
1,1-Bis(2-methylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-methylcyclopropyl)methanamine is an organic compound with the molecular formula C_11H_19N It is a derivative of methanamine, where the hydrogen atoms are replaced by two 2-methylcyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylcyclopropyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmagnesium bromide with methanamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the Grignard reagent.
Another method involves the catalytic hydrogenation of 1,1-Bis(2-methylcyclopropyl)nitromethane. This process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3). The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4). These reactions often result in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3, acidic or basic conditions.
Reduction: LiAlH_4, NaBH_4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,1-Bis(2-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to its activity against certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-methylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with enzymes and proteins in a specific manner, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-methylcyclopropyl)ethanamine
- 1,1-Bis(2-methylcyclopropyl)propanamine
- 1,1-Bis(2-methylcyclopropyl)butanamine
Comparison
1,1-Bis(2-methylcyclopropyl)methanamine stands out due to its unique structural configuration. The presence of two 2-methylcyclopropyl groups attached to the methanamine core imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and industrial applications. Its uniqueness lies in the specific arrangement of its functional groups, which can influence its behavior in various chemical reactions and biological systems.
Properties
CAS No. |
54187-20-1 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
bis(2-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H17N/c1-5-3-7(5)9(10)8-4-6(8)2/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
CFHANYUQWLIZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C2CC2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)



![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)

![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)

